1H-Imidazol-4-amine dihydrochloride

Beschreibung

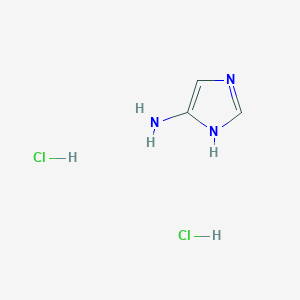

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1H-imidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2,(H,5,6);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMKPSWHQBNFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Imidazol-4-amine dihydrochloride: Properties, Synthesis, and Applications

Abstract

1H-Imidazol-4-amine dihydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique structure, featuring a reactive primary amine on the imidazole core, makes it an essential precursor for synthesizing a wide range of biologically active compounds. This guide provides an in-depth analysis of its core chemical and physical properties, detailed protocols for its synthesis and characterization, insights into its chemical reactivity, and a review of its applications in the pharmaceutical industry. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive technical resource to support their work with this versatile compound.

Chemical Identity and Structure

This compound is the hydrochloride salt of 4-aminoimidazole. The dihydrochloride form enhances its stability and solubility in aqueous media, making it more convenient for laboratory use.

-

IUPAC Name: 1H-imidazol-5-amine;dihydrochloride[1]

-

Synonyms: 4-Aminoimidazole dihydrochloride, 1H-imidazol-5-amine dihydrochloride[1]

Structure: The molecule consists of a five-membered imidazole ring with a primary amine substituent at the 4-position (also referred to as the 5-position depending on tautomeric form). The two hydrochloride ions are associated with the basic nitrogen atoms of the imidazole ring and the exocyclic amine.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Physical Form | Solid, powder, crystals, or chunks | [3][4] |

| Purity | Typically ≥95% | [3][5] |

| Solubility | Soluble in water | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3][4] |

| Stability | Stable under normal conditions, but may be hygroscopic | [7] |

Synthesis and Purification

The synthesis of 4-aminoimidazole derivatives is a well-established area of heterocyclic chemistry. While multiple routes exist, a common approach involves the cyclization of precursors that already contain the necessary carbon and nitrogen framework. 5-aminoimidazoles have long been recognized as valuable precursors for purines.[8]

Conceptual Synthesis Workflow

A general strategy for synthesizing substituted 5-aminoimidazoles often starts from readily available materials like diaminomaleonitrile or formamidines. These precursors undergo cyclization reactions, often base-catalyzed, to form the imidazole ring.

Diagram: General Synthesis and Purification Workflow

Caption: Workflow for synthesis and purification of this compound.

Example Protocol: Base-Catalyzed Cyclization

This protocol is a generalized representation based on common synthetic methods for related compounds.[8]

-

Reaction Setup: Suspend the appropriate formamidine precursor (1 mmol) in a suitable solvent such as ethanol (1 mL).

-

Cyclization: Add a base, for example, a few drops of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to the suspension. Stir the mixture at room temperature for 1-3 hours until cyclization is complete, yielding the 5-aminoimidazole free base.[8]

-

Isolation of Free Base (Optional): If the free base precipitates, it can be filtered, washed with water, ethanol, and diethyl ether, and then dried under a vacuum.[8]

-

Salt Formation: Dissolve or suspend the crude 4-aminoimidazole free base in a suitable solvent (e.g., isopropanol or ethanol).

-

Acidification: Add a stoichiometric amount (2 equivalents) of hydrochloric acid (e.g., as a solution in isopropanol or dioxane) dropwise while stirring.

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (like diethyl ether) to remove any remaining impurities.

-

Drying: Dry the final product under a vacuum to yield pure this compound.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the imidazole ring protons (typically in the δ 7.0-8.0 ppm range) and exchangeable amine/ammonium protons. For the parent 4-aminoimidazole, the imidazole CH proton appears around δ 7.4-7.7 ppm, and the NH₂ protons at δ 6.5-6.9 ppm in DMSO.[8] |

| ¹³C NMR | Resonances for the carbon atoms of the imidazole ring. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the free base (C₃H₅N₃) with an m/z of approximately 83.05.[9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and imidazole ring, ~3100-3400 cm⁻¹), and C=N stretching (~1650-1660 cm⁻¹).[8] |

| Purity (HPLC) | Purity is typically determined by HPLC, with commercial batches often exceeding 95-97%.[3][5] |

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the nucleophilicity of the exocyclic amino group and the overall aromatic imidazole scaffold, which is a key component in a vast number of bioactive molecules and pharmaceuticals.[10][11] Imidazoles are a cornerstone in drug discovery, appearing in antifungal agents, anti-ulcer drugs like cimetidine, and anticancer therapies.[11][12]

Key Reactions and Synthetic Utility

The primary amine at the 4-position is a versatile handle for further functionalization. It can readily participate in reactions such as:

-

Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Heterocycle Formation: Serving as a key synthon for building larger, fused heterocyclic systems, most notably purines.[13]

Diagram: Role as a Precursor in Purine Synthesis

Caption: Synthetic pathway from 4-aminoimidazole to the purine core.

This reactivity makes it an invaluable starting material for creating libraries of compounds for high-throughput screening and for the targeted synthesis of drug candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.[7][15] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[3][6] The material can be hygroscopic, so storage under an inert atmosphere is advised to prevent moisture absorption.[3][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][14]

Conclusion

This compound is a foundational building block for chemical synthesis, particularly within the pharmaceutical and life sciences sectors. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers. A thorough understanding of its characteristics, handling requirements, and synthetic potential is crucial for its effective and safe utilization in the development of novel therapeutics and other advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Yahyazadeh, A., et al. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Retrieved from [Link][8]

-

Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet: this compound. Retrieved from [Link][14]

-

Kishida Chemical Co., Ltd. (2020). Safety Data Sheet: 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride. Retrieved from [Link][6]

-

de Oliveira, C. S., et al. (2014). Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. Synthesis. Retrieved from [Link][10]

-

PubChem. (n.d.). 4-Aminoimidazole. National Center for Biotechnology Information. Retrieved from [Link][9]

-

ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives. Retrieved from [Link][13]

-

de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link][11]

-

ResearchGate. (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications. Retrieved from [Link][12]

Sources

- 1. This compound | C3H7Cl2N3 | CID 12744652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 111005-19-7 [sigmaaldrich.com]

- 3. This compound | 111005-19-7 [sigmaaldrich.com]

- 4. 1-Methyl-1H-imidazol-4-amine hydrochloride | 89088-69-7 [sigmaaldrich.com]

- 5. 111005-19-7 | this compound - Moldb [moldb.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. asianpubs.org [asianpubs.org]

- 9. 4-Aminoimidazole | C3H5N3 | CID 484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. capotchem.cn [capotchem.cn]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1H-Imidazol-4-amine Dihydrochloride: A Cornerstone for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Imidazol-4-amine dihydrochloride, a heterocyclic amine salt, serves as a pivotal building block in contemporary drug discovery and development. Its rigid imidazole core, adorned with a reactive primary amine, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core molecular structure, physicochemical properties, synthesis, and characterization of this compound. Furthermore, it explores its significant applications in medicinal chemistry, offering insights into the design and development of novel therapeutic agents. This document is intended to be a comprehensive resource for researchers and professionals engaged in the multifaceted process of drug creation.

Introduction: The Significance of the 4-Aminoimidazole Scaffold

The imidazole ring is a ubiquitous motif in biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine. Its unique aromatic and amphoteric nature allows it to participate in various biological interactions, making it a privileged structure in medicinal chemistry. The introduction of an amino group at the 4-position of the imidazole ring, as seen in 1H-Imidazol-4-amine, bestows the molecule with a crucial nucleophilic center, enabling a wide range of chemical transformations.

This compound is the salt form of this versatile building block, enhancing its stability and solubility in aqueous media, which is often advantageous for synthetic manipulations and biological screening. This guide will provide a detailed exploration of this key molecule, from its fundamental properties to its role in the synthesis of potential therapeutics.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental to its effective utilization in research and development.

Molecular Structure

The structure of this compound consists of a five-membered imidazole ring with an amino group at the C4 position. The dihydrochloride salt form indicates that two molecules of hydrogen chloride have protonated the basic nitrogen atoms of the imidazole ring and the exocyclic amino group.

Diagram 1: Molecular Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₃H₇Cl₂N₃ | [1] |

| Molecular Weight | 156.01 g/mol | [1] |

| Appearance | Off-white to pale grey solid | [2] |

| Melting Point | >185°C (decomposes) (for free base) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol (for free base) | [2] |

| pKa (predicted) | 16.92 ± 0.10 (for free base) | [2] |

| CAS Number | 111005-19-7 | [3] |

Synthesis and Characterization

The synthesis and rigorous characterization of this compound are paramount to ensure its purity and suitability for downstream applications.

Synthesis Protocol: Reduction of 4-Nitroimidazole

A common and effective method for the synthesis of 4-aminoimidazoles is the reduction of the corresponding 4-nitroimidazole precursor. This transformation can be achieved using various reducing agents.

Diagram 2: Synthesis of 1H-Imidazol-4-amine via Reduction of 4-Nitroimidazole

A general schematic for the synthesis of this compound.

Experimental Protocol:

-

Dissolution: Dissolve 4-nitroimidazole in a suitable solvent, such as ethanol or methanol, in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at a pressure of 1-4 atm).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 1H-Imidazol-4-amine free base.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and add two equivalents of concentrated hydrochloric acid.

-

Crystallization and Isolation: Cool the solution to induce crystallization. Collect the resulting precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Spectroscopic Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show distinct signals for the two imidazole ring protons and the protons of the amino group. The chemical shifts and coupling constants of these protons are characteristic of the molecule's structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Three distinct signals would be expected for the three carbon atoms of the imidazole ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 1H-Imidazol-4-amine, the expected molecular ion peak for the free base would be at m/z = 83.09.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H and C=N stretching vibrations of the imidazole ring and the amino group.

Applications in Drug Discovery and Development

The 4-aminoimidazole scaffold is a key component in a variety of therapeutic agents due to its ability to engage in crucial interactions with biological targets.

As a Precursor for Purine Analogs

1H-Imidazol-4-amine is a direct precursor to the purine ring system, a fundamental component of nucleic acids and a common motif in many drugs. This makes it an invaluable starting material for the synthesis of purine analogs with potential applications as anticancer and antiviral agents.

In the Synthesis of Kinase Inhibitors

The amino group of 1H-Imidazol-4-amine provides a convenient handle for the introduction of various substituents, enabling the generation of libraries of compounds for screening against protein kinases. Kinase inhibitors are a major class of drugs used in the treatment of cancer and inflammatory diseases.

Development of Novel Antibacterial and Antifungal Agents

The imidazole nucleus itself possesses inherent antimicrobial properties. By modifying the 4-aminoimidazole scaffold, researchers can develop novel compounds with enhanced potency and a broader spectrum of activity against pathogenic bacteria and fungi.

A Building Block for Vitamin B12 Analogs

This compound has been utilized as a building block in the synthesis of vitamin B12 analogs.[3] These synthetic analogs are crucial tools for studying the biological functions and mechanisms of action of this essential vitamin.

Diagram 3: Applications of 1H-Imidazol-4-amine in Drug Discovery

Key therapeutic areas where this compound serves as a vital synthetic intermediate.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.

-

Conclusion

This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its versatile structure and reactivity provide a robust platform for the synthesis of a wide range of compounds with therapeutic potential. This guide has provided a comprehensive overview of its molecular structure, properties, synthesis, characterization, and applications, underscoring its role as a cornerstone in the ongoing quest for novel and effective medicines. A thorough understanding of this key building block will undoubtedly continue to fuel innovation in drug discovery and development for years to come.

References

-

ChemBK. (2024, April 9). 1H-Imidazol-4-amine, 1-phenyl-. Retrieved from [Link]

-

Chemsrc. (2025, August 23). 1H-Imidazole hydrochloride. Retrieved from [Link]

-

PubMed. (n.d.). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminoimidazole. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

PubMed. (n.d.). Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected drug molecules containing the 4-aminoimidazole moiety. Retrieved from [Link]

-

MDPI. (2023, January 19). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3 the 4-nitroimidazole moiety could be a pathway leading to the.... Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminoimidazole-4-carboxamide (HMDB0003192). Retrieved from [Link]

-

Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles. Retrieved from [Link]

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2021, March 9). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Retrieved from [Link]

-

PubMed. (n.d.). 5-Aminoimidazole-4-carboxamide-1-β-d-ribofuranoside alleviated carbon tetrachloride-induced acute hepatitis in mice. Retrieved from [Link]

-

ACS Publications. (n.d.). A Convenient Synthesis of 4(5)-Amino-5(4)-imidazolecarboxamide Hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Imidazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

-

MDPI. (n.d.). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1H-Imidazol-4-amine dihydrochloride (CAS: 111005-19-7)

Abstract

This technical guide provides a comprehensive overview of 1H-Imidazol-4-amine dihydrochloride, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. This document delves into the chemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores its primary application as a histamine H4 receptor (H4R) agonist, detailing the relevant signaling pathways and providing robust, field-proven protocols for its biological evaluation. This guide is intended to serve as a vital resource for scientists engaged in the exploration of H4R-targeted therapeutics for inflammatory and allergic disorders.

Introduction: The Significance of this compound

1H-Imidazol-4-amine, in its dihydrochloride salt form, is a small molecule that has garnered attention primarily for its activity at the histamine H4 receptor.[1][2] The imidazole core is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[3] As the most recently discovered histamine receptor, the H4R is predominantly expressed in cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells.[4][5] Its involvement in inflammatory and immune responses has positioned it as a promising therapeutic target for a range of pathologies, including allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases.[4][5]

This compound serves as a valuable research tool for elucidating the physiological and pathophysiological roles of the H4 receptor. Its relatively simple structure also makes it an attractive starting point or fragment for the design of more complex and selective H4R modulators.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 111005-19-7 | [6] |

| Molecular Formula | C₃H₇Cl₂N₃ | [7] |

| Molecular Weight | 156.01 g/mol | [7] |

| IUPAC Name | 1H-imidazol-5-amine;dihydrochloride | [7] |

| Appearance | Off-white to pale gray solid | |

| Solubility | Soluble in water. | [8] |

| Storage | Store at 2-8°C in an inert atmosphere. | [9] |

Synthesis and Purification

The synthesis of this compound can be approached through a logical sequence of well-established organic transformations. A common and reliable strategy involves the nitration of an imidazole precursor followed by the reduction of the nitro group to the desired amine.

Synthetic Pathway Overview

A plausible and efficient synthetic route commences with the nitration of imidazole to yield 4-nitroimidazole. This intermediate is then subjected to reduction to afford 1H-Imidazol-4-amine, which is subsequently converted to its stable dihydrochloride salt.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis

Step 1: Nitration of Imidazole to 4-Nitroimidazole

-

Rationale: The nitration of imidazole is a standard electrophilic aromatic substitution. A mixture of nitric and sulfuric acids is a potent nitrating agent. The reaction is typically performed at controlled temperatures to manage the exothermic nature of the reaction and to favor the formation of the 4-nitro isomer.

-

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add imidazole to concentrated sulfuric acid while cooling in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the imidazole solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the 4-nitroimidazole.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Step 2: Reduction of 4-Nitroimidazole to 1H-Imidazol-4-amine

-

Rationale: The reduction of the nitro group to an amine is a crucial step. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[1]

-

Protocol:

-

Dissolve 4-nitroimidazole in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 1H-Imidazol-4-amine.

-

Step 3: Formation of this compound

-

Rationale: The free amine is often less stable than its salt form. Conversion to the dihydrochloride salt enhances stability and improves handling characteristics.

-

Protocol:

-

Dissolve the crude 1H-Imidazol-4-amine in a minimal amount of a suitable alcohol (e.g., ethanol).

-

Slowly add a solution of hydrochloric acid in ethanol or isopropanol with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the solid, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum to yield this compound.

-

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the imidazole moiety, characteristic proton signals are expected in the aromatic region (around 7-8 ppm), and carbon signals can also be definitively assigned.[6]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the parent amine.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.

Biological Activity and Applications

The primary utility of this compound in a research setting is as a tool compound to study the histamine H4 receptor.

Mechanism of Action at the Histamine H4 Receptor

The histamine H4 receptor is a Gαi/o-coupled receptor.[4] Agonist binding, such as with 1H-Imidazol-4-amine, initiates a signaling cascade that includes:

-

Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Caption: Simplified signaling pathway of the Histamine H4 Receptor.

Step-by-Step Experimental Protocol: In Vitro Biological Assays

5.2.1. Histamine H4 Receptor Binding Assay

-

Rationale: This assay is designed to determine the binding affinity of the compound for the H4 receptor. It is typically a competitive binding assay using a radiolabeled ligand.

-

Protocol:

-

Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing the human H4 receptor. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]histamine), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

5.2.2. Calcium Mobilization Assay

-

Rationale: As a Gαi/o-coupled receptor, H4R activation can lead to an increase in intracellular calcium. This functional assay measures the agonistic activity of the compound.[10][11][12]

-

Protocol:

-

Cell Culture: Seed HEK293 cells stably co-expressing the human H4 receptor and a promiscuous G-protein (e.g., Gα16) into a 96-well black, clear-bottom plate.[4]

-

Dye Loading: The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the compound dilutions to the wells and immediately begin recording the change in fluorescence over time.[4]

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[4][8]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a key pharmacological tool for the investigation of the histamine H4 receptor. Its synthesis is achievable through standard organic chemistry techniques, and its biological activity can be robustly characterized using established in vitro assays. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their drug discovery and development endeavors aimed at modulating the H4R for therapeutic benefit.

References

- BenchChem. (2025). Application Notes and Protocols for Studying H4 Receptor Function Using 4-Methylhistamine. BenchChem.

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

- Yazdani, M. A., & Edwards, D. I. (1991). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Journal of Antimicrobial Chemotherapy, 27(3), 309–317.

-

GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Retrieved from [Link]

- BenchChem. (2025). Preliminary Studies on the Histamine H4 Receptor: A Technical Guide. BenchChem.

-

ResearchGate. (n.d.). In vitro eC 50 (nM ± seM) for histamine receptor activity. Retrieved from [Link]

-

SciSpace. (n.d.). Histamine H4 Receptor Mediates Chemotaxis and Calcium Mobilization of Mast Cells. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride. BenchChem.

-

ResearchGate. (n.d.). Calcium mobilization in mast cells. The h 4 R agonists induce mouse... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Retrieved from [Link]

- Journal of Pharmacology and Experimental Therapeutics. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. JPET, 305(3), 1212-1221.

-

GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

-

ResearchGate. (n.d.). Production of 4-nitroimidazole and its thermal stability. Retrieved from [Link]

- British Journal of Pharmacology. (2008). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology, 157(1), 44-54.

-

National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

-

ResearchGate. (n.d.). EC50 curves for histidine/histamine derivatives. The figure represents... Retrieved from [Link]

- PubMed. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & Medicinal Chemistry Letters, 19(23), 6736-6739.

- PubMed. (2006). Characterization of the histamine H4 receptor binding site. Part 1. Synthesis and pharmacological evaluation of dibenzodiazepine derivatives. Journal of Medicinal Chemistry, 49(16), 4937-4946.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective nitro group substitution. synthesis of isomeric 4-amino-5-nitro- and 5-amino-4-nitroimidazoles. Retrieved from [Link]

- International Journal of Research in Pharmacy and Chemistry. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. IJRPC, 4(3), 567-573.

-

NISCAIR. (n.d.). Medicinal Significance of Nitroimidazoles. Retrieved from [Link]

-

PubMed Central. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Retrieved from [Link]

- Google Patents. (n.d.). CN104592123A - Preparation method of 4-nitroimidazole.

Sources

- 1. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C3H7Cl2N3 | CID 12744652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Imidazol-5-amine,1-methyl-4-nitro-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Histaminergic Modulation: An In-depth Technical Guide to the Mechanism of Action of 1H-Imidazol-4-amine Derived Compounds

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Unassuming Architect of Potent Bioactivity

In the landscape of medicinal chemistry, the true potential of a molecule is often realized not in its isolated state, but in the vast therapeutic possibilities it unlocks. 1H-Imidazol-4-amine dihydrochloride, a seemingly simple heterocyclic amine, stands as a testament to this principle. While not a therapeutic agent in itself, it represents a critical pharmacophore—the essential core structure—for a multitude of biologically active compounds. This guide delves into the mechanism of action of molecules derived from this foundational scaffold, with a primary focus on their well-established and significant role in the modulation of histamine receptors. For the discerning researcher, understanding the nuanced interplay between the 1H-imidazol-4-amine core and its biological targets is paramount for the rational design of novel therapeutics.

The imidazole ring, an integral component of the amino acid histidine and the neurotransmitter histamine, is a privileged structure in pharmacology.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow for high-affinity binding to a range of enzymes and receptors.[1] This inherent bio-compatibility has led to the development of a diverse array of imidazole-containing drugs with applications spanning from antimicrobial and anticancer to anti-inflammatory therapies.[1][3]

This guide will navigate the intricate world of histaminergic signaling, elucidating how the 1H-imidazol-4-amine moiety serves as a versatile architectural element for crafting potent and selective ligands for histamine receptors, particularly the H3 and H4 subtypes. We will explore the downstream signaling cascades, the physiological ramifications of receptor modulation, and the experimental methodologies requisite for characterizing the mechanism of action of these invaluable compounds.

I. The Histamine Receptor Family: Key Targets for 1H-Imidazol-4-amine Derivatives

Histamine, a biogenic amine, exerts its diverse physiological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[4] While H1 and H2 receptor antagonists are well-established therapeutics for allergies and gastric ulcers, respectively, the H3 and H4 receptors have emerged as exciting targets for a new generation of drugs.[4] The structural resemblance of the 1H-imidazol-4-amine core to the endogenous ligand histamine makes it an ideal starting point for the synthesis of novel modulators of these receptors.

A. The Histamine H3 Receptor (H3R): A Presynaptic Autoreceptor

The H3 receptor primarily functions as a presynaptic autoreceptor in the central nervous system (CNS), regulating the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and serotonin. Its constitutive activity, even in the absence of an agonist, makes it a unique regulatory hub. H3 receptor antagonists and inverse agonists are of significant interest for their potential in treating a range of neurological and cognitive disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

B. The Histamine H4 Receptor (H4R): A Key Player in Immunomodulation

The H4 receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells.[5] Its activation is intricately linked to inflammatory and immune responses, making it a compelling target for the treatment of allergic and autoimmune diseases such as asthma, atopic dermatitis, and rheumatoid arthritis.[5] The development of selective H4 receptor agonists and antagonists is a burgeoning area of research, with the 1H-imidazol-4-amine scaffold serving as a valuable template.[6][7]

II. Mechanism of Action: From Receptor Binding to Cellular Response

The therapeutic effect of any drug is a direct consequence of its interaction with its molecular target and the subsequent cascade of intracellular events. For compounds derived from 1H-Imidazol-4-amine, the mechanism of action is primarily dictated by their affinity and efficacy at specific histamine receptors.

A. Ligand-Receptor Interactions and Downstream Signaling

The binding of a 1H-imidazol-4-amine-derived ligand to a histamine receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The specific G protein coupled to the receptor determines the nature of the downstream cascade.

-

H3 Receptor Signaling: The H3 receptor couples to the Gi/o family of G proteins. Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to the inhibition of neurotransmitter release.

-

H4 Receptor Signaling: Similar to the H3 receptor, the H4 receptor also couples to Gi/o G proteins.[5] Agonist stimulation results in the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, H4 receptor activation can lead to the mobilization of intracellular calcium (Ca2+) and the activation of mitogen-activated protein kinase (MAPK) pathways, contributing to cellular responses such as chemotaxis and cytokine release.[5]

The following diagram illustrates the general signaling pathways for the H3 and H4 receptors:

Figure 1: Simplified signaling pathways of Histamine H3 and H4 receptors.

B. Structure-Activity Relationships: The Role of the Imidazole Core

The 1H-imidazol-4-amine scaffold provides a crucial anchor point for interaction with the histamine receptors. The nitrogen atoms of the imidazole ring are key for hydrogen bonding and electrostatic interactions within the receptor binding pocket. Modifications to the core structure, such as the addition of various substituents, allow for the fine-tuning of affinity and selectivity for different histamine receptor subtypes. For example, the attachment of a piperidine ring to the 1H-imidazol-4-ylmethyl core has been a successful strategy in developing potent H3 receptor antagonists.[8]

III. Experimental Protocols for Mechanistic Elucidation

A thorough understanding of the mechanism of action of any novel compound requires a battery of well-designed experiments. The following protocols provide a framework for characterizing the interaction of 1H-Imidazol-4-amine derivatives with histamine receptors.

A. Radioligand Binding Assays: Quantifying Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific histamine receptor.

1. Materials:

- Cell membranes expressing the histamine receptor of interest (e.g., from HEK293 cells).

- Radioligand specific for the receptor (e.g., [3H]Nα-methylhistamine for H3R, [3H]histamine for H4R).

- Test compound (1H-Imidazol-4-amine derivative).

- Non-specific binding control (e.g., a high concentration of an unlabeled ligand).

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Glass fiber filters.

- Scintillation cocktail and liquid scintillation counter.

2. Procedure:

- Prepare serial dilutions of the test compound.

- In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

- Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

- Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

- Wash the filters with ice-cold assay buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

- Calculate the Ki value using the Cheng-Prusoff equation.

B. Functional Assays: Assessing Agonist and Antagonist Activity

These assays measure the cellular response following receptor activation or inhibition, providing information on the efficacy of the test compound.

1. cAMP Accumulation Assay (for Gi-coupled receptors):

- Principle: Measures the inhibition of forskolin-stimulated cAMP production in cells expressing the H3 or H4 receptor.

- Methodology:

- Seed cells expressing the receptor of interest in a 96-well plate.

- Pre-treat the cells with the test compound (for antagonist assays) or buffer.

- Stimulate the cells with forskolin (to induce cAMP production) and an agonist (for antagonist assays).

- Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

- For agonists, a dose-dependent decrease in cAMP levels will be observed. For antagonists, a rightward shift in the agonist dose-response curve will be seen.

2. Calcium Mobilization Assay (for H4R):

- Principle: Measures the increase in intracellular calcium concentration upon H4 receptor activation.

- Methodology:

- Load cells expressing the H4 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

- Add the test compound (agonist) and measure the change in fluorescence over time using a fluorescence plate reader.

- An increase in fluorescence indicates receptor activation and subsequent calcium release.

The following diagram outlines a general workflow for characterizing the mechanism of action of a novel 1H-Imidazol-4-amine derivative:

Figure 2: Experimental workflow for elucidating the mechanism of action.

IV. Data Presentation and Interpretation

The quantitative data generated from the aforementioned assays should be meticulously organized and presented for clear interpretation.

Table 1: Example Data Summary for a Novel 1H-Imidazol-4-amine Derivative

| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) | Efficacy (% of Histamine) |

| H3R | 15.2 | Inverse Agonist | 45.8 (IC50) | -25% |

| H4R | >10,000 | No significant activity | - | - |

| H1R | >10,000 | No significant activity | - | - |

| H2R | >10,000 | No significant activity | - | - |

This example table clearly demonstrates that the hypothetical compound is a potent and selective H3 receptor inverse agonist, providing a solid foundation for further preclinical development.

V. Conclusion: A Scaffold of Enduring Promise

This compound, though unassuming in its solitary form, is a cornerstone of modern medicinal chemistry, particularly in the realm of histaminergic modulation. Its structural simplicity and inherent bioactivity make it an invaluable starting point for the design and synthesis of a vast array of potent and selective ligands. A comprehensive understanding of the mechanism of action of its derivatives, from their intricate interactions with histamine receptors to the downstream cellular consequences, is indispensable for the continued development of novel therapeutics for a wide spectrum of human diseases. The experimental frameworks and conceptual understanding presented in this guide are intended to empower researchers to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, A. A., Al-Ghamdi, S. A., & Al-Amri, A. M. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5089. [Link]

-

Mehrabi, H., Alizadeh-Bami, F., Meydani, A., & Besharat, S. (2020). An eco-friendly approach for the synthesis of 1,2,5-trisubstituted and 4-amino-1,2,5-tetrasubstituted imidazoles via a multi-component condensation. RSC Advances, 10(38), 22667-22675. [Link]

-

Łazewska, D., Więcek, M., Ligneau, X., Kottke, T., Weizel, L., Seifert, R., Schunack, W., Stark, H., & Kieć-Kononowicz, K. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & Medicinal Chemistry Letters, 19(23), 6682–6685. [Link]

-

Fogel, W. A., Sadek, B., & Smigielski, J. (2006). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Acta Poloniae Pharmaceutica, 63(4), 275–282. [Link]

-

de Esch, I. J., Vollinga, R. C., Goubitz, K., Schenk, H., Appelberg, U., Hacksell, U., Lemstra, S., Zuiderveld, O. P., Hoffmann, M., Leurs, R., Menge, W. M., & Timmerman, H. (1999). Characterization of the Binding Site of the Histamine H3 Receptor. 1. Various Approaches to the Synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and Histaminergic Activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115–1122. [Link]

-

PubChem. (n.d.). 4-Aminoimidazole. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Gujjarappa, R., R, S. K., & K, S. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

-

Kumar, V., & Sharma, A. (2018). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Marson, D., Golebski, K., & Fokkens, W. J. (2020). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. International Journal of Molecular Sciences, 21(15), 5349. [Link]

-

Guedes, J. V., da Silva, A. C. M., de Oliveira, R. B., & de Oliveira, A. B. (2021). Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones. Molecules, 26(16), 4813. [Link]

-

van der Velden, W. J. C., Peeters, M. C., de Vries, H., de Esch, I. J. P., Leurs, R., & Bonger, K. M. (2022). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. Molecules, 27(8), 2549. [Link]

-

Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 45–53. [Link]

-

Bizzarri, B. M., Botta, L., & Saladino, R. (2022). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f. ResearchGate. [Link]

-

Wikipedia. (2024, December 26). Imidazole. In Wikipedia. [Link]

-

Maciag, A. E., Harrison, J. S., Letavic, M. A., Lovenberg, T. W., & Carruthers, N. I. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(17), 4583–4586. [Link]

-

Sharma, A., & Kumar, V. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Disease - COVID-19. IntechOpen. [Link]

-

de Esch, I. J., Thurmond, R. L., Jongejan, A., & Leurs, R. (2006). Characterization of the histamine H4 receptor binding site. Part 1. Synthesis and pharmacological evaluation of dibenzodiazepine derivatives. Journal of Medicinal Chemistry, 49(16), 4795–4806. [Link]

-

PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Leurs, R., de Esch, I. J., Wijngaarden, I., & Timmerman, H. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics, 314(3), 1323–1329. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1H-Imidazol-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways to 1H-Imidazol-4-amine dihydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document will delve into the chemical principles, experimental protocols, and critical parameters for the successful synthesis of this compound.

Introduction

1H-Imidazol-4-amine, also known as 4-aminoimidazole, is a key structural motif present in numerous biologically active molecules. Its dihydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility. This guide will focus on a robust and well-documented synthetic route, providing the necessary detail for replication and optimization in a laboratory setting.

Strategic Approach to Synthesis

The most practical and widely described method for the synthesis of 1H-Imidazol-4-amine proceeds through a two-step sequence starting from the readily available heterocycle, imidazole. This strategy involves:

-

Nitration of Imidazole: The introduction of a nitro group at the 4-position of the imidazole ring.

-

Reduction of the Nitro Group: The conversion of the 4-nitroimidazole intermediate to the desired 4-aminoimidazole.

-

Formation of the Dihydrochloride Salt: The conversion of the free base to its more stable dihydrochloride salt.

This pathway is favored due to the accessibility of the starting materials and the generally reliable nature of the involved chemical transformations.

Pathway Visualization

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 4-Nitroimidazole

The initial step involves the electrophilic nitration of the imidazole ring. Due to the deactivation of the ring by protonation in strongly acidic media, forcing conditions are typically required.

Causality Behind Experimental Choices

The use of a mixed acid system, typically a combination of concentrated sulfuric acid and nitric acid, is crucial. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature and the ratio of the acids are critical parameters that need to be carefully controlled to achieve optimal yield and minimize the formation of byproducts, such as dinitroimidazoles.

Experimental Protocol: Nitration of Imidazole

-

Preparation of Imidazole Salt: In a flask equipped with a stirrer and a cooling bath, imidazole is slowly added to concentrated sulfuric acid while maintaining a low temperature. This exothermic reaction forms the imidazolium salt, which is then subjected to nitration.

-

Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution of the imidazolium salt. The temperature of the reaction mixture is carefully maintained within a specific range (e.g., 55-65°C) throughout the addition.[1]

-

Reaction Quenching and Product Isolation: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion. The reaction is then quenched by pouring it onto crushed ice.

-

Neutralization and Precipitation: The acidic solution is carefully neutralized with a base, such as aqueous ammonia, to a pH of 3-4.[2] This causes the precipitation of 4-nitroimidazole.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure 4-nitroimidazole.

| Parameter | Value | Reference |

| Molar Ratio (Imidazole:HNO₃) | 1:1.2 | [1] |

| Volume Ratio (Oleum:HNO₃) | 3.4:1 | [1] |

| Reaction Temperature | 55-65°C | [1] |

| Reaction Time | 2 hours | [1] |

| Reported Yield | ~92.7% | [1] |

Part 2: Reduction of 4-Nitroimidazole to 1H-Imidazol-4-amine

The second step is the reduction of the nitro group of 4-nitroimidazole to the corresponding amine. Various reducing agents can be employed for this transformation.

Causality Behind Experimental Choices

Catalytic hydrogenation is a common and effective method for the reduction of aromatic nitro compounds. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose due to its high activity and selectivity. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The choice of solvent is important to ensure good solubility of the starting material and to facilitate the reaction.

Experimental Protocol: Reduction of 4-Nitroimidazole

-

Catalyst and Substrate Preparation: 4-Nitroimidazole is dissolved in a suitable solvent, such as methanol or ethanol, in a hydrogenation vessel. A catalytic amount of palladium on carbon (e.g., 5-10 mol%) is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere at a specified pressure and temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Catalyst Removal and Product Isolation: Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite. The filtrate, containing the desired 1H-imidazol-4-amine, is then concentrated under reduced pressure.

-

Purification: The crude 1H-imidazol-4-amine can be purified by recrystallization or column chromatography to obtain the pure product.

Part 3: Formation of this compound

The final step is the conversion of the free base, 1H-imidazol-4-amine, into its more stable and handleable dihydrochloride salt.

Causality Behind Experimental Choices

The formation of a salt with a strong acid like hydrochloric acid protonates the basic nitrogen atoms of the imidazole ring and the amino group, leading to the formation of the dihydrochloride salt. This significantly improves the compound's stability and aqueous solubility. The use of a suitable solvent is important to facilitate the precipitation of the salt.

Experimental Protocol: Dihydrochloride Salt Formation

-

Dissolution: The purified 1H-imidazol-4-amine is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise to the solution of the amine with stirring. The addition is continued until the solution becomes acidic.

-

Precipitation and Isolation: The dihydrochloride salt typically precipitates out of the solution upon addition of the acid. The mixture may be cooled to enhance precipitation. The solid product is then collected by filtration.

-

Washing and Drying: The collected salt is washed with a small amount of a non-polar solvent, such as diethyl ether, to remove any residual impurities and then dried under vacuum to yield the final this compound.

Alternative Synthetic Considerations: Hofmann and Curtius Rearrangements

While the nitration-reduction sequence is a primary route, alternative pathways involving molecular rearrangements are also conceptually viable, particularly starting from 4-aminoimidazole-5-carboxamide or its corresponding carboxylic acid.

-

Hofmann Rearrangement: This reaction could potentially be used to convert 4-aminoimidazole-5-carboxamide to 1H-imidazol-4-amine by treatment with a halogen and a base. This would involve the degradation of the amide to an amine with the loss of the carbonyl group.

-

Curtius Rearrangement: If 4-aminoimidazole-5-carboxylic acid is available, it could be converted to an acyl azide, which upon heating, would undergo the Curtius rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate would yield the desired 1H-imidazol-4-amine.[3][4][5]

These rearrangement-based methods offer alternative synthetic strategies, although they may require more specialized starting materials and reaction conditions.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the nitration of imidazole followed by the reduction of the resulting 4-nitroimidazole and subsequent salt formation. Careful control of reaction parameters at each stage is essential for achieving high yields and purity. The alternative pathways involving the Hofmann and Curtius rearrangements provide additional synthetic options for researchers in the field. This guide provides a solid foundation for the synthesis of this important building block for drug discovery and development.

References

-

Preparation of 4,5-nitroimidazole - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

- CN104592123A - Preparation method of 4-nitroimidazole - Google Patents. (n.d.).

-

Production of 4-nitroimidazole and its thermal stability - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

- CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - Google Patents. (n.d.).

-

Curtius rearrangement - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Curtius Rearrangement - Chemistry Steps. (n.d.). Retrieved January 8, 2026, from [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound | C3H7Cl2N3 | CID 12744652 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

1H-Imidazol-1-amine | C3H5N3 | CID 5273583 - PubChem - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues - MDPI. (2023). Retrieved January 8, 2026, from [Link]

-

Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed. (1990). Retrieved January 8, 2026, from [Link]

- EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents. (n.d.).

-

Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (2022). Retrieved January 8, 2026, from [Link]

- CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents. (n.d.).

-

4-Aminoimidazole | C3H5N3 | CID 484 - PubChem - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

THESIS- NUHA.pdf - Cardiff University. (n.d.). Retrieved January 8, 2026, from [Link]

-

Showing metabocard for 5-Aminoimidazole-4-carboxamide (HMDB0003192). (n.d.). Retrieved January 8, 2026, from [Link]

-

An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs - GOV.UK. (2013). Retrieved January 8, 2026, from [Link]

-

5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

A new and convenient synthesis of 4-amino-5-imidazolecarboxamide - PubMed. (1949). Retrieved January 8, 2026, from [Link]

-

Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]

- CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Imidazol-4-amine Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Imidazol-4-amine dihydrochloride is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmacologically active molecules. Its structural motif is a key component in various therapeutic agents, including kinase inhibitors, histamine receptor antagonists, and purine analogs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound in drug discovery and development. Detailed synthetic protocols, mechanistic insights, and its strategic implementation in the design of targeted therapies are discussed to provide a practical resource for researchers in the field.

Introduction: The Significance of the 4-Aminoimidazole Scaffold

The imidazole ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] The introduction of an amino group at the 4-position of the imidazole ring creates the 4-aminoimidazole scaffold, a privileged structure in medicinal chemistry. This moiety's importance stems from its ability to act as a versatile pharmacophore, capable of engaging in multiple non-covalent interactions with biological targets such as enzymes and receptors.[3][4] The protonated form, this compound, offers enhanced solubility and stability, making it an ideal starting material for various synthetic transformations.

The 4-aminoimidazole core is a cornerstone for the synthesis of purines, a class of compounds fundamental to nucleic acid structure and cellular signaling.[5][6] Furthermore, its structural features have been exploited in the development of potent and selective inhibitors of various kinases, which are critical targets in oncology.[3][7] The structural similarity of the imidazole ring to the endogenous ligand histamine has also led to the development of numerous histamine receptor antagonists for the treatment of allergies and gastric ulcers.[8][9]

This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the generation of novel therapeutic agents.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 1H-Imidazol-4-amine is the reduction of the readily available precursor, 4-nitro-1H-imidazole. The nitro group can be effectively reduced to the corresponding amine using several established methods, including catalytic hydrogenation and metal-mediated reductions.

Synthetic Strategy: Reduction of 4-Nitro-1H-imidazole

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of 1H-Imidazol-4-amine, this reduction is the key step. The choice of reducing agent is critical to ensure high yield and purity, while avoiding over-reduction or side reactions.

Sources

- 1. This compound | C3H7Cl2N3 | CID 12744652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 3. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of [14C]imidazole ring labeled metiamide, cimetidine and impromidine | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. | Semantic Scholar [semanticscholar.org]

Navigating the Unknown: A Technical Guide to the Safe Handling of 1H-Imidazol-4-amine dihydrochloride

Introduction: The Imperative for a Proactive Safety Framework

In the landscape of drug discovery and chemical research, novel heterocyclic compounds like 1H-Imidazol-4-amine dihydrochloride (CAS No. 111005-19-7) represent building blocks of potential innovation. However, their very novelty often means they exist in a state of toxicological ambiguity. Standard Safety Data Sheets (SDS) provide a baseline of required hazard communication, yet for many research chemicals, a crucial addendum persists: "the chemical, physical, and toxicological properties have not been thoroughly investigated."[1] This statement is not a dismissal of risk, but rather a call to action for the scientific community. It mandates a shift from a reactive to a proactive safety culture, where the absence of comprehensive data necessitates the adoption of a rigorous, assumption-based risk mitigation strategy.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond the mere recitation of generic safety protocols to establish a self-validating system of risk assessment and experimental design. By understanding the causality behind safety measures and treating any uncharacterized compound as potentially hazardous, we can create a laboratory environment that is resilient to the unknowns inherent in pioneering research. This document provides the technical framework and field-proven insights necessary to handle this compound with the deliberation and respect it requires.

Section 1: Hazard Identification and Known Toxicological Profile

This compound is a solid, water-soluble organic salt.[2] While comprehensive toxicological data is not available, a consistent hazard profile emerges from Globally Harmonized System (GHS) classifications provided by suppliers. The primary known hazards are related to its irritant properties.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Codes (Examples) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | P270, P301+P310 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 | P280, P302+P352, P332+P313 |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | P280, P305+P351+P338 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 | P261, P304+P340 |

(Source: Consolidated data from multiple supplier SDS)

The core takeaway from this data is that the compound is a potent irritant to all primary routes of exposure in a laboratory setting: ingestion, skin contact, eye contact, and inhalation of its dust. The toxicological profile of the parent compound, imidazole, supports this, as it is known to be corrosive to skin and eyes.[3][4] The mechanism of irritation from such amine-containing heterocyclic compounds often relates to their basicity and reactivity with biological macromolecules on mucosal surfaces.

Crucially, there is no data available regarding chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for this compound.[1] In the absence of this information, a conservative approach that assumes these hazards may exist is the only scientifically sound option.

Section 2: The Self-Validating Risk Assessment Protocol

For a compound with an incomplete hazard profile, a dynamic and documented risk assessment is not a preliminary checkbox but a core component of the experimental process itself.[5][6][7] The following protocol is designed to be a self-validating system, forcing a deliberate consideration of hazards at every stage.

Step-by-Step Risk Assessment Protocol